molecular formula C20H19NO2S2 B4755628 3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4755628
M. Wt: 369.5 g/mol
InChI Key: YSUSGSLYZFCNAC-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, also known as MBT-1, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. MBT-1 belongs to the thiazolidinone family of compounds, which have been shown to have anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to act through multiple pathways. 3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II and proteasome. 3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one also induces cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, 3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to modulate the activity of several transcription factors, including NF-κB and AP-1, which play key roles in inflammation and cancer.
Biochemical and Physiological Effects
3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and modulation of immune function. 3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has also been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is its potent anticancer activity against a wide range of cancer cell lines. 3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dosage and delivery method for 3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in humans.

Future Directions

There are several future directions for research on 3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of new synthetic methods for 3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one that improve its yield and purity. Another area of research is the investigation of 3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one's potential therapeutic applications in other diseases, such as neurodegenerative diseases and infectious diseases. Furthermore, more studies are needed to determine the optimal dosage and delivery method for 3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in humans, as well as its potential side effects. Finally, the development of 3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of even more potent and selective compounds for the treatment of various diseases.

Scientific Research Applications

3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In vitro studies have shown that 3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

(5E)-3-ethyl-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S2/c1-3-21-19(22)18(25-20(21)24)12-16-6-4-5-7-17(16)23-13-15-10-8-14(2)9-11-15/h4-12H,3,13H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUSGSLYZFCNAC-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=C(C=C3)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-ethyl-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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